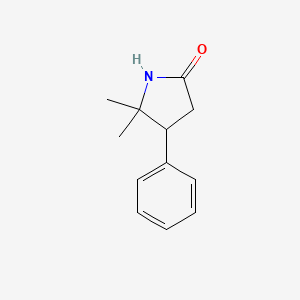

5,5-Dimethyl-4-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIXVNXAUDWTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502584 | |

| Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20894-20-6 | |

| Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5-Dimethyl-4-phenylpyrrolidin-2-one

CAS Number: 20894-20-6

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 5,5-Dimethyl-4-phenylpyrrolidin-2-one, a substituted γ-lactam with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of dedicated literature on this specific molecule, this guide synthesizes information from related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold frequently encountered in both natural products and synthetic medicinal compounds. Its structural rigidity, combined with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), makes it an attractive core for designing molecules that can interact with a variety of biological targets. The substitution pattern on the pyrrolidinone ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a diverse range of pharmacological effects. Notably, phenyl-substituted pyrrolidinones have garnered significant interest for their potential as anticonvulsant and nootropic agents.[1] This guide focuses on the 5,5-dimethyl-4-phenyl substituted analog, exploring its chemical synthesis and potential therapeutic relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 20894-20-6 | Internal Database |

| Molecular Formula | C₁₂H₁₅NO | Internal Database |

| Molecular Weight | 189.25 g/mol | Internal Database |

| Appearance | Predicted to be a white to off-white solid | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | --- |

Synthesis of this compound: A Proposed Synthetic Route

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule reveals a logical disconnection leading back to commercially available starting materials. The lactam ring can be formed via the cyclization of a γ-amino acid or its ester derivative. This γ-amino acid can, in turn, be derived from the reduction of a γ-nitro compound. The γ-nitro compound is accessible through a Michael addition of a nucleophile to a β-nitrostyrene derivative.

Caption: Retrosynthetic analysis of this compound.

Step 1: Michael Addition to form a γ-Nitro Intermediate

The first step involves the conjugate addition of a suitable nucleophile, such as the enolate of isobutyronitrile or a related 2,2-dimethylacetyl derivative, to β-nitrostyrene. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate.

Reaction:

β-Nitrostyrene + Isobutyronitrile enolate → 3-Phenyl-4,4-dimethyl-5-nitropentanenitrile

This reaction is a classic example of a Michael addition, a powerful tool for carbon-carbon bond formation.[2]

Step 2: Reductive Cyclization to the Pyrrolidinone Ring

The resulting γ-nitro compound can then be converted to the target lactam through a one-pot reductive cyclization. Various reducing agents can be employed for the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. The in situ formed γ-amino nitrile will then undergo intramolecular cyclization to form the stable five-membered lactam ring.

Reaction:

3-Phenyl-4,4-dimethyl-5-nitropentanenitrile → this compound

The cyclization of γ-nitro ketones or related compounds is a well-established method for the synthesis of pyrrolidinones.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 3-Phenyl-4,4-dimethyl-5-nitropentanenitrile (γ-Nitro Intermediate)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add isobutyronitrile (1.0 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the enolate.

-

In a separate flask, dissolve β-nitrostyrene (1.0 eq) in anhydrous THF.

-

Add the solution of β-nitrostyrene dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the γ-nitro intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified γ-nitro intermediate from Step 1 in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10 mol%) or Raney nickel to the solution.

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available, the following are predicted characteristic peaks based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| N-H | 6.0 - 8.0 | Broad singlet | 1H | The amide proton is typically broad and its chemical shift is solvent-dependent. |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the monosubstituted phenyl ring. |

| C4-H | 3.5 - 4.0 | Triplet or Doublet of Doublets | 1H | Methine proton at C4, coupled to the C3 methylene protons. |

| C3-H₂ | 2.2 - 2.8 | Multiplet | 2H | Methylene protons at C3, exhibiting complex splitting due to coupling with the C4 proton and diastereotopicity. |

| C5-CH₃ | 1.2 - 1.5 | Two Singlets | 6H (3H each) | The two methyl groups at the C5 position are diastereotopic and are expected to appear as two distinct singlets. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 175 - 180 | Carbonyl carbon of the lactam. |

| Phenyl-C (quaternary) | 140 - 145 | The carbon of the phenyl ring attached to the pyrrolidinone ring. |

| Phenyl-C (CH) | 125 - 130 | Aromatic carbons of the phenyl ring. |

| C5 | 60 - 65 | Quaternary carbon of the pyrrolidinone ring bearing the two methyl groups. |

| C4 | 45 - 55 | Methine carbon of the pyrrolidinone ring. |

| C3 | 35 - 45 | Methylene carbon of the pyrrolidinone ring. |

| C5-CH₃ | 20 - 30 | The two methyl carbons at the C5 position. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Amide N-H stretching vibration. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the methyl and methylene groups. |

| C=O Stretch (Amide I) | 1670 - 1700 | Strong | Carbonyl stretching vibration of the five-membered lactam ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring C=C stretching vibrations. |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Justification |

| 189 | [M]⁺ | Molecular ion peak. |

| 174 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 104 | [C₈H₈]⁺ | A fragment corresponding to styrene, potentially formed through a retro-Diels-Alder type fragmentation or other rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

Potential Biological Activities and Applications in Drug Development

While no specific biological data for this compound has been reported, the broader class of phenyl-substituted pyrrolidinones has shown promising activities in several therapeutic areas. This suggests that the target molecule could be a valuable candidate for further pharmacological investigation.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of 4-phenylpyrrolidinone derivatives.[1] The presence of the phenyl group is often associated with activity against maximal electroshock (MES)-induced seizures, suggesting a potential mechanism involving the modulation of voltage-gated sodium channels. The dimethyl substitution at the 5-position may influence the compound's lipophilicity and metabolic stability, which could impact its pharmacokinetic profile and overall efficacy as an anticonvulsant.

Nootropic and Neuroprotective Effects

Some pyrrolidinone derivatives, most notably piracetam and its analogs, are known for their nootropic (cognitive-enhancing) effects. The introduction of a phenyl group has been shown to retain or even enhance these properties in some cases.[1] Therefore, this compound could be explored for its potential to improve cognitive function and offer neuroprotection in models of neurodegenerative diseases.

Cytotoxic and Anticancer Potential

The cytotoxicity of various substituted lactams against different cancer cell lines has been reported. The specific substitution pattern on the pyrrolidinone ring can significantly influence this activity. An investigation into the cytotoxic effects of this compound against a panel of cancer cell lines could reveal potential for its development as an anticancer agent.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically relevant pyrrolidinone family. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further investigation into its chemical and biological properties. The predicted spectroscopic data offers a guide for its characterization.

Future research should focus on the following areas:

-

Synthesis and Characterization: The execution of the proposed synthesis and the acquisition of experimental spectroscopic data to confirm the structure of this compound.

-

Pharmacological Screening: A comprehensive in vitro and in vivo screening of the compound for anticonvulsant, nootropic, and cytotoxic activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs to understand the impact of the dimethyl and phenyl substitutions on biological activity.

References

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5,5-Dimethyl-4-phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone ring is a versatile scaffold found in numerous biologically active molecules.[1] Understanding the solubility of this specific derivative is paramount for its potential applications, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacological studies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and detailed experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| CAS Number | 20894-20-6 | |

| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution.[2] This equilibrium is governed by the free energy change of the system (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS [2]

A negative ΔG, indicating a spontaneous process, favors dissolution. The solubility is influenced by several factors, including:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution. For most solids, the dissolution process is endothermic (ΔH > 0), and thus solubility increases with temperature.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid together. Higher lattice energy generally leads to lower solubility.

-

Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules. Higher solvation energy promotes solubility.

Predictive Analysis of Solubility

In the absence of direct experimental data for this compound, a predictive analysis based on its structural features and the known solubility of analogous compounds can provide valuable insights.

Structural Considerations

This compound possesses both polar and nonpolar characteristics:

-

Polar Features: The lactam (cyclic amide) group contains a carbonyl (C=O) and an amine (N-H) moiety, capable of acting as hydrogen bond acceptors and donors, respectively. This imparts polarity to the molecule.

-

Nonpolar Features: The phenyl ring and the two methyl groups are nonpolar and contribute to the molecule's lipophilicity.

The interplay between these features will dictate its solubility in different solvents.

Analogue-Based Predictions

We can infer the solubility of this compound by examining structurally similar compounds:

-

4-Phenyl-2-pyrrolidinone: This compound is a close structural analog, lacking only the two methyl groups at the 5-position. It is reported to be slightly soluble in chloroform and methanol.[3] This suggests that this compound will also exhibit some solubility in polar organic solvents.

-

N-Methyl-2-pyrrolidone (NMP): While not as structurally similar, NMP is a well-studied polar aprotic solvent that is miscible with water and soluble in a wide range of organic solvents.[4] The pyrrolidinone ring is a common feature, suggesting that this compound will likely be soluble in polar aprotic solvents like NMP, DMSO, and DMF.

The "Magic Methyl" Effect

The addition of methyl groups can have a significant, and sometimes counterintuitive, impact on a molecule's properties, an effect often referred to as the "magic methyl" in medicinal chemistry.[5] While methyl groups are inherently lipophilic, their introduction can sometimes improve aqueous solubility by disrupting crystal packing and lowering the lattice energy.[5] In the case of this compound, the two methyl groups at the 5-position could potentially increase its solubility in organic solvents compared to 4-phenyl-2-pyrrolidinone due to increased van der Waals interactions and disruption of the crystal lattice.

Predicted Solubility Profile

Based on the analysis of its structure and comparison with analogs, the following solubility profile for this compound is predicted:

-

High Solubility: In polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Moderate to Good Solubility: In polar protic solvents like ethanol, methanol, and isopropanol, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Low to Sparingly Soluble: In nonpolar solvents such as hexanes and toluene.

-

Very Low Solubility: In water, due to the dominant hydrophobic character of the phenyl ring and methyl groups.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents. A good starting point is to add enough solid to be visibly in excess.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).[6]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration in the experimental samples.

-

HPLC Analysis Workflow

Caption: Workflow for quantifying solubility using HPLC.

Safety and Handling

GHS Hazard Statements for 5,5-dimethylpyrrolidin-2-one: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. While experimental data is not currently available in the public domain, a robust predictive analysis based on its chemical structure and the properties of analogous compounds has been presented. This, combined with a detailed, field-proven experimental protocol for solubility determination, equips researchers and drug development professionals with the necessary tools to effectively work with this compound. As with any chemical, adherence to strict safety protocols is essential to ensure a safe and productive research environment.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling - ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET - Tedia. Available at: [Link]

-

Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed. Available at: [Link]

-

SAFETY DATA SHEET - ChemPure Chemicals. Available at: [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]

-

Solubility - Wikipedia. Available at: [Link]

-

Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. Available at: [Link]

-

5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210 - PubChem. Available at: [Link]

-

2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem. Available at: [Link]

-

4-Phenyl-2-pyrrolidone - ChemBK. Available at: [Link]

-

2-[4-(2,5-Dimethylphenyl)phenyl]pyrrolidine - PubChem. Available at: [Link]

-

This compound | 20894-20-6 | C12H15NO | Appchem. Available at: [Link]

-

4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem. Available at: [Link]

-

Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics | ChemRxiv. Available at: [Link]

-

How can I seperate pyrrolidine? - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. Available at: [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. Available at: [Link]

-

Solubility prediction of deferiprone in N -methyl-2-pyrrolidone + ethanol mixtures at various temperatures using a minimum number of experimental data - ResearchGate. Available at: [Link]

-

5,5-dimethyl-2(5H)-furanone, 20019-64-1 - The Good Scents Company. Available at: [Link]

-

SAFETY DATA SHEET - Tedia. Available at: [Link]

-

N-Methyl-2-pyrrolidone - Solubility of Things. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available at: [Link]

Sources

- 1. 5,5-dimethyl-2(5H)-furanone, 20019-64-1 [thegoodscentscompany.com]

- 2. 4,5-二甲基-1,2-苯二胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com [carlroth.com]

- 6. 5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. uni-muenster.de [uni-muenster.de]

Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Pyrrolidinones

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable heterocyclic compounds. Pyrrolidinones are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3] However, their synthesis, particularly at scale, can present a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory and during process development. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyrrolidinones and what are their primary scale-up challenges?

There are numerous methods for constructing the pyrrolidinone core, with the choice of route often depending on the desired substitution pattern and available starting materials.[1][4] Common approaches include:

-

Lactamization of γ-amino acids: This is a classic and straightforward method. However, on a larger scale, challenges can include harsh reaction conditions, the need for high temperatures, and potential side reactions such as polymerization.[5]

-

Reductive amination of γ-keto acids or esters: This method offers good convergence but can be complicated by the need for chemoselective reductions and potential catalyst poisoning, especially when using heterogeneous catalysts with starting materials derived from fermentation broths.[6]

-

Multi-component reactions (MCRs): MCRs, such as the Ugi reaction, provide a rapid way to build molecular complexity in a single step.[4] The main scale-up challenges for MCRs are often related to purification, as the crude reaction mixtures can be complex, and optimizing the stoichiometry of multiple reactants can be difficult.

-

Cycloaddition reactions: 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for the stereocontrolled synthesis of highly substituted pyrrolidines, which can then be oxidized to pyrrolidinones.[7][8] Scale-up issues can include the generation and handling of reactive intermediates and the cost of chiral catalysts.[9]

Q2: How do I choose the optimal solvent for my pyrrolidinone synthesis?

Solvent selection is critical and can significantly impact reaction rate, yield, and even the product distribution. There is no single "best" solvent, as the ideal choice depends on the specific reaction mechanism and the polarity of your substrates and intermediates.[10]

-

For polar reactions , such as those involving charged intermediates, polar aprotic solvents like DMF, DMSO, or NMP are often used. However, their high boiling points can make removal during workup challenging on a large scale.[1]

-

For less polar reactions , ethereal solvents like THF or 2-MeTHF are common choices.

-

Green chemistry considerations are increasingly important in process development. Ethanol is a more environmentally friendly solvent that has been shown to be effective in some multicomponent reactions for pyrrolidinone synthesis, especially when used with a catalyst like citric acid.[11][12]

It is crucial to perform a solvent screen during the initial process development to identify the optimal balance of reactivity, solubility, and ease of workup.

Q3: What are the best practices for controlling stereochemistry in substituted pyrrolidinone synthesis?

Controlling stereochemistry is often a primary concern, especially in pharmaceutical applications.[2][13] Several strategies can be employed:

-

Use of chiral starting materials: A common and effective approach is to start with a chiral precursor, such as L-proline or L-pyroglutamic acid, which provides a pre-defined stereocenter.[2][14][15]

-

Asymmetric catalysis: Chiral catalysts, such as chiral phosphoric acids, can be used to induce enantioselectivity in cyclization reactions.[9]

-

Substrate-controlled diastereoselective reactions: The existing stereocenters in a molecule can direct the formation of new stereocenters. Careful selection of reagents and reaction conditions can favor the formation of one diastereomer over another.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis of substituted pyrrolidinones.

Problem 1: Low Yield in Lactamization Step

Symptoms:

-

Low conversion of the starting γ-amino acid.

-

Formation of significant amounts of polymeric byproducts.

-

Isolation of the uncyclized starting material after workup.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Insufficient Dehydration | Lactamization is a condensation reaction that releases water. If water is not effectively removed, the equilibrium will not favor product formation. | 1. Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to drive the reaction to completion. 2. Dehydrating Agents: For smaller scales, consider the addition of molecular sieves. |

| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition or side reactions. | 1. Temperature Optimization Study: Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and purity. 2. Microwave Irradiation: For rapid optimization, microwave synthesis can be employed to explore a wider range of temperatures in a shorter time.[4] |

| Incorrect pH | The rate of lactamization can be pH-dependent. Both acidic and basic conditions can catalyze the reaction, but extreme pH can lead to side reactions. | 1. Catalytic Acid/Base: Experiment with catalytic amounts of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) or a hindered base. |

Experimental Protocol: Optimizing a Thermal Lactamization

-

To a 3-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a Dean-Stark trap, and a temperature probe, add the γ-amino acid (1.0 eq) and toluene (10 mL/g of amino acid).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Continue heating until the starting material is consumed or the reaction stalls.

-

Cool the reaction mixture and proceed with the appropriate workup.

Problem 2: Poor Diastereoselectivity in the Synthesis of 3,4-Disubstituted Pyrrolidinones

Symptoms:

-

Formation of a nearly 1:1 mixture of diastereomers.

-

Difficulty in separating the diastereomers by chromatography.

Potential Causes & Solutions:

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Explanation of Troubleshooting Steps:

-

Evaluate Thermodynamic vs. Kinetic Control: Determine if the observed product ratio is due to kinetic or thermodynamic control. Run the reaction for an extended period or at a higher temperature to see if the diastereomeric ratio changes. If it does, the reaction is likely under thermodynamic control.

-

Force Thermodynamic Equilibration: If one diastereomer is significantly more stable, you can force the equilibrium towards that product. After the initial reaction, treat the mixture with a base (e.g., DBU, NaOMe) to epimerize the less stable diastereomer.

-

Optimize for Kinetic Control: If the desired diastereomer is the kinetic product, you need to optimize the conditions to favor its formation.

-

Lower the Temperature: Running the reaction at a lower temperature can increase the energy difference between the transition states leading to the two diastereomers, thus improving selectivity.

-

Steric Hindrance: Using bulkier reagents can often enhance facial selectivity.

-

Solvent Effects: The polarity of the solvent can influence the conformation of the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).

-

Problem 3: Difficulty in Removing Stubborn Impurities During Purification

Symptoms:

-

Co-elution of impurities with the product during column chromatography.

-

Persistent impurities observed by NMR or LC-MS even after multiple purification steps.

-

Difficulty in crystallizing the final product.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Structurally Similar Impurities | Byproducts with similar polarity and functional groups to the desired product can be very difficult to separate by standard chromatography. | 1. Alternative Chromatographic Media: If silica gel is ineffective, try alumina, or consider reversed-phase chromatography (C18). 2. Recrystallization: This is a powerful purification technique for crystalline solids. A thorough screen of different solvents and solvent mixtures is recommended. 3. Dervatization/Protection: In some cases, it may be possible to selectively react either the product or the impurity to alter its polarity, making separation easier. The protecting group can then be removed in a subsequent step. |

| Residual Reagents or Catalysts | Non-volatile reagents or metal catalysts can persist in the product. | 1. Aqueous Washes: A well-designed workup with acidic and basic washes can remove many common impurities. 2. Scavenger Resins: For removal of residual metal catalysts, scavenger resins can be very effective. 3. Trituration: Suspending the crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble, can be a simple and effective purification method. |

Workflow for Purification Strategy Development

Caption: A systematic workflow for developing a purification strategy.

Problem 4: Grignard Reaction on a Pyroglutamate Derivative is Sluggish and Gives Low Yield

Symptoms:

-

Low conversion of the starting pyroglutamate.

-

Formation of a complex mixture of byproducts.

-

Recovery of unreacted starting material.

Potential Causes & Solutions:

The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions, especially on a larger scale.[16]

| Potential Cause | Explanation | Troubleshooting Steps |

| Poor Quality Grignard Reagent | The Grignard reagent may have decomposed due to exposure to moisture or air, or its concentration may be lower than stated. | 1. Titrate the Grignard Reagent: Before use, titrate the Grignard reagent to determine its exact concentration. 2. Use Freshly Prepared Reagent: If possible, prepare the Grignard reagent fresh before the reaction. |

| Inhibition by the Lactam Carbonyl | The lactam carbonyl of the pyroglutamate is also electrophilic and can react with the Grignard reagent. | 1. Protect the Lactam Nitrogen: Protecting the lactam nitrogen with a suitable protecting group (e.g., Boc) can modulate the reactivity of the lactam carbonyl. 2. Use a Less Reactive Organometallic Reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive and more selective than Grignard reagents. |

| Inadequate Temperature Control | Grignard reactions are highly exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of byproducts. | 1. Slow Addition at Low Temperature: Add the Grignard reagent slowly to the pyroglutamate solution at a low temperature (e.g., -78°C to 0°C). 2. Efficient Cooling: Ensure that the reaction vessel has adequate cooling capacity for the scale of the reaction. |

Analytical Characterization

Ensuring the purity and identity of your substituted pyrrolidinone is paramount. A combination of analytical techniques should be employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and quantifying impurities. Both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) methods can be developed.[17]

-

Gas Chromatography (GC): For volatile pyrrolidinones or for analyzing residual solvents, GC is the method of choice.[18][19]

-

Mass Spectrometry (MS): Coupled with HPLC or GC, MS provides molecular weight information and fragmentation patterns that can help identify the main product and any impurities.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used for quantitative analysis (qNMR).

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Smith, A. B., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

-

Ivanova, Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Rossi, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]

-

Gonzalez-Vera, J. A., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

-

Agora, A. (2020). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Singh, V., et al. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Request PDF. [Link]

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

Wang, C., et al. (2014). Nitro-Mannich/lactamization cascades for the direct stereoselective synthesis of pyrrolidin-2-ones. PubMed. [Link]

-

Kirsch, P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. [Link]

-

Holladay, J., et al. (2013). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Request PDF. [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

-

Li, J., et al. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. [Link]

-

Agilent. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

-

Najera, C., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

-

AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

-

LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

-

Herrera, R. P., et al. (2005). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. PubMed. [Link]

-

Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubMed. (2017). Influence of l-pyroglutamic acid on the color formation process of non-enzymatic browning reactions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. γ-Lactam synthesis [organic-chemistry.org]

- 5. Nitro-Mannich/lactamization cascades for the direct stereoselective synthesis of pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Solvent - Wikipedia [en.wikipedia.org]

- 11. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. proceedings.aiche.org [proceedings.aiche.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. agilent.com [agilent.com]

- 19. gcms.labrulez.com [gcms.labrulez.com]

- 20. fda.gov [fda.gov]

Purification strategies to remove impurities from 5,5-Dimethyl-4-phenylpyrrolidin-2-one

Technical Support Center: Purification of 5,5-Dimethyl-4-phenylpyrrolidin-2-one

Welcome to the technical support guide for the purification of this compound. This molecule, featuring a chiral center at the C4 position, is of significant interest in medicinal chemistry and materials science. Achieving high purity is critical for reliable downstream applications, from biological assays to polymerization studies. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purity Assessment

Q1: How do I first assess the purity of my crude reaction mixture and identify the major impurities?

A1: A multi-pronged analytical approach is essential for a comprehensive purity assessment before attempting large-scale purification.

-

Thin-Layer Chromatography (TLC): TLC is your first-line, rapid screening tool. Use a silica gel plate and test various solvent systems (e.g., start with 50:50 Hexane:Ethyl Acetate and gradually increase polarity). It will give you a qualitative idea of the number of components in your mixture. The product, being a polar lactam, should have a moderate Rf value.

-

¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable. It will confirm the presence of your desired product's characteristic peaks and reveal impurities, such as unreacted starting materials, solvents, or major by-products. For quantitative assessment (qNMR), you can integrate product peaks against a certified internal standard of known concentration[1].

-

High-Performance Liquid Chromatography (HPLC): For a more accurate quantitative picture, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is a good starting point[2][3]. A UV detector set to the absorbance maximum of the phenyl group (approx. 254-265 nm) will provide high sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If your impurities are volatile, GC-MS is highly effective for both separation and identification[4][5]. The mass spectrum of each peak provides the molecular weight, offering crucial clues to its identity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying non-volatile impurities. It directly couples the separation power of HPLC with the identification capability of mass spectrometry[2][6].

Q2: What are the likely impurities I should expect from the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route. However, common syntheses of substituted pyrrolidinones often yield predictable contaminants[7][8].

-

Unreacted Starting Materials: For instance, if your synthesis involves a Michael addition, you might have residual β-nitrostyrene or a malonic ester derivative[9].

-

Reaction Intermediates: Open-chain precursors, such as the corresponding γ-amino acid before cyclization, can be a significant impurity.

-

Stereoisomers: Since the C4 position is a chiral center, your product will likely be a racemic mixture of (R)- and (S)-enantiomers unless an asymmetric synthesis was performed. Diastereomers could also be present if other chiral centers are involved in the synthesis.

-

Structurally Similar By-products: Side reactions can lead to isomers or related lactams. For example, in related syntheses, by-products like succinimides have been observed[4].

-

Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or NMP, can be difficult to remove[10].

Section 2: Purification Strategies & Protocols

Q3: My crude product is a solid with significant impurities. What is the best initial purification method?

A3: For solid samples, recrystallization is the most efficient and scalable first-line purification technique. It leverages differences in solubility between your product and impurities at different temperatures.

-

Solvent Screening (Small Scale):

-

Place ~20-30 mg of your crude material into several small test tubes.

-

Add a few drops of a test solvent (see Table 1) to each tube. Test solvents individually and in binary mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

-

Ideal Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating.

-

Observe the tubes. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, it's a poor solvent.

-

Once a good solvent is identified, allow the hot solution to cool slowly. Abundant crystal formation indicates a successful choice. For pyrrolidinone derivatives, ethanol/water mixtures are often effective[11].

-

-

Recrystallization Procedure (Scale-Up):

-

Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

-

If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

-

Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration (Büchner funnel).

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals under vacuum. A purity of >99% can often be achieved with a single recrystallization[12].

-

| Solvent | Polarity Index | Boiling Point (°C) | Typical Use |

| Hexane | 0.1 | 69 | Anti-solvent |

| Toluene | 2.4 | 111 | Primary Solvent |

| Dichloromethane | 3.1 | 40 | Primary Solvent |

| Ethyl Acetate | 4.4 | 77 | Primary Solvent |

| Isopropanol | 4.0 | 82 | Primary Solvent |

| Ethanol | 4.3 | 78 | Primary Solvent |

| Methanol | 5.1 | 65 | Primary Solvent |

| Water | 10.2 | 100 | Anti-solvent |

| Table 1: Common solvents for recrystallization screening, ordered by increasing polarity. |

Q4: Recrystallization didn't work or failed to remove a key impurity. What's next?

A4: If impurities have similar solubility profiles to your product, Silica Gel Column Chromatography is the next logical step. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

Caption: Workflow for purification via column chromatography.

-

Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point for pyrrolidinones is a mixture of Hexane and Ethyl Acetate. If the compound doesn't move, add a small amount of a more polar solvent like Methanol[13].

-

Column Packing: Prepare a slurry of silica gel in your starting eluent (a less polar mixture, e.g., 90:10 Hexane:EtOAc). Pour it into the column and allow it to pack under gentle pressure or gravity.

-

Sample Loading: Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" method results in better separation.

-

Elution: Begin eluting with the starting, less polar solvent. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For closely-eluting impurities, a shallow gradient is often more effective.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q5: My product is pure by NMR and HPLC, but it's a 50:50 mix of enantiomers. How do I separate them?

A5: Separating enantiomers requires a chiral environment. The most common laboratory method for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

-

Column Selection: The choice of Chiral Stationary Phase (CSP) is critical. For pyrrolidin-2-one derivatives, polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective[14]. Columns like Chiralcel® OJ or Chiralpak® AD are excellent starting points.

-

Mobile Phase Selection: Normal phase (NP) chromatography is typically used for this class of compounds. A mobile phase consisting of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is standard[14].

-

Method Development:

-

Start with a mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1 mL/min.

-

Inject a small amount of your racemic mixture.

-

If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20).

-

The nature of the alcohol can also have a significant effect; trying ethanol in place of isopropanol can sometimes dramatically improve resolution[14].

-

-

Preparative HPLC: Once an analytical method providing baseline separation is developed, it can be scaled up to a preparative or semi-preparative system to isolate gram quantities of each enantiomer.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Cellulose tris-benzoate (e.g., Chiralcel OJ) | Proven effective for resolving 4-substituted-pyrrolidin-2-ones[14]. |

| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) | Provides good solubility and selective interaction with the chiral stationary phase. |

| Detection | UV at ~260 nm | The phenyl group provides strong chromophoric activity for sensitive detection. |

| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Standard flow rate for good resolution without excessive backpressure. |

| Table 2: Recommended starting conditions for chiral HPLC method development. |

Troubleshooting Guide

Caption: Decision tree for selecting a purification strategy.

References

-

Appchem. (n.d.). This compound. Retrieved from Appchem Website. [Link]

- Google Patents. (1960). Synthesis of pyrrolidine. US2952688A.

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347–360. [Link]

-

Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. [Link]

-

Al-Juboori, A. M., & Al-Bayati, R. I. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3329-3339. [Link]

-

Lehotay, S. J., & Schenck, F. J. (2005). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(17), 5547–5555. [Link]

-

Zarudii, F. S., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53, 396–402. [Link]

-

Cybulski, M., et al. (2013). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 18(7), 8041–8054. [Link]

-

ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]

-

Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505–512. [Link]

-

U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Link]

-

Domagała, D., et al. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 29(5), 1143. [Link]

-

Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Application Note. [Link]

-

Jia, Q., et al. (2016). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 3, 1463-1469. [Link]

- Google Patents. (1983).

-

Rosen, G. M., et al. (1988). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Journal of Medicinal Chemistry, 31(2), 428–432. [Link]

-

ResearchGate. (2025). Determination of standard sample purity using the high-precision H-1-NMR process. [Link]

-

Beilstein-Institut. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2568–2576. [Link]

-

Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 868. [Link]

-

Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(11), 2911. [Link]

-

Le Goffic, F., et al. (1975). [Purification of beta-lactamases by affinity chromatography]. Biochimie, 57(1), 29–34. [Link]

-

Canadian Science Publishing. (1971). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 49(10), 1762-1765. [Link]

-

De Boer, A. G., et al. (1979). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 457-462. [Link]

-

Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

-

Li, H., et al. (2007). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(23), 5649–5658. [Link]

-

NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Method 1302. [Link]

-

Organic Syntheses. (n.d.). Procedure for 3,6-Bis(dimethylamino)-9H-xanthen-9-one. [Link]

-

Wikipedia. (n.d.). β-Nitrostyrol. Retrieved from Wikipedia (German). [Link]

-

Vaccher, C., et al. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565. [Link]

-

D'Cunha, N., et al. (2020). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 12, 4126-4132. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. agilent.com [agilent.com]

- 5. Analytical Method [keikaventures.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 9. β-Nitrostyrol – Wikipedia [de.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. Sci-Hub. Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases / Analytical Letters, 1999 [sci-hub.st]

Chiral HPLC Method Optimization for 5,5-Dimethyl-4-phenylpyrrolidin-2-one: A Technical Support Guide

Welcome to the technical support center for the chiral separation of 5,5-Dimethyl-4-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for developing and optimizing a robust chiral HPLC method for this specific compound. We will explore common challenges and provide systematic approaches to achieving baseline resolution of its enantiomers.

Section 1: Understanding the Analyte & Initial Strategy

Before initiating method development, a thorough understanding of the analyte's structure is paramount. This compound is a cyclic lactam with a single chiral center at the C4 position. Its key structural features for chiral recognition are:

-

Aromatic Phenyl Ring: Capable of π-π stacking interactions.

-

Amide (Lactam) Group: A strong hydrogen bond donor (N-H) and acceptor (C=O).

-

Steric Hindrance: Gem-dimethyl groups at C5 may influence how the molecule fits into the chiral stationary phase.

This combination of features suggests that polysaccharide-based Chiral Stationary Phases (CSPs) are an excellent starting point, as they offer multiple interaction modes including hydrogen bonding, dipole-dipole, and π-π interactions.[1]

Initial Method Development Workflow

Successful chiral method development is a systematic process of screening and optimization. The following workflow provides a logical progression from column selection to a finalized, robust method.

Caption: A systematic workflow for chiral method development.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up the chiral separation.

Q1: Which type of chiral column should I start with?

A1: The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step.[2] For an analyte like this compound, polysaccharide-based CSPs are the most versatile and successful.[1] We recommend a screening approach using columns with different chiral selectors.

| Recommended CSPs for Initial Screening | Selector | Primary Interaction Strengths | Typical Mobile Phases |

| CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, Hydrogen Bonding, Steric Fit | Normal Phase, Polar Organic |

| CHIRALPAK® AS-H / IC | Amylose tris((S)-α-methylbenzylcarbamate) | Steric Fit, Dipole-Dipole | Normal Phase, Polar Organic |

| CHIRALCEL® OD-H / ID | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, Hydrogen Bonding | Normal Phase, Polar Organic |

| CHIRALCEL® OJ-H / IE | Cellulose tris(4-methylbenzoate) | Dipole-Dipole, π-π interactions | Normal Phase, Polar Organic |

Expert Insight: Start with an amylose-based column like CHIRALPAK® AD-H. The combination of the phenyl ring and lactam in your molecule makes it a strong candidate for the carbamate-based selectors on these phases, which provide sites for π-π stacking and hydrogen bonding.

Q2: What are the best initial mobile phases to screen?

A2: A dual-mode screening strategy is most efficient. Run the same set of columns under both Normal Phase and Polar Organic Mode conditions.

-

Normal Phase (NP) Mode:

-

Primary Solvents: Hexane or Heptane

-

Alcohol Modifier: Isopropanol (IPA) or Ethanol (EtOH)

-

Screening Conditions: Start with a 90:10 (v/v) mixture of Hexane:IPA and an 80:20 mixture. Ethanol can be used as an alternative to IPA and sometimes provides different selectivity.

-

-

Polar Organic (PO) Mode:

-

Primary Solvent: Acetonitrile (ACN) or Methanol (MeOH)

-

Alcohol Modifier: Often used as the primary solvent itself.

-

Screening Conditions: 100% Methanol or 100% Acetonitrile.

-

Protocol: Initial CSP & Mobile Phase Screening

-

Prepare Stock Solution: Dissolve the racemic this compound standard in a suitable solvent (e.g., Ethanol) to a concentration of ~1 mg/mL. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[3]

-

Column Installation: Install the first screening column (e.g., CHIRALPAK® AD-H).

-

Equilibration: Equilibrate the column with the first mobile phase (e.g., Hexane/IPA 90:10) for at least 10-20 column volumes at a flow rate of 1.0 mL/min.

-

Injection: Inject 5-10 µL of the stock solution.

-

Data Acquisition: Run the analysis for a sufficient time to ensure both enantiomers have eluted.

-

Repeat: Repeat steps 3-5 for each mobile phase combination on each of the selected screening columns.

-

Evaluation: Analyze the chromatograms for any signs of separation (e.g., peak broadening, shoulders, or partial separation). The best combination of CSP and mobile phase will be the starting point for optimization.

Q3: My analyte is slightly basic. Do I need an additive?

A3: Yes, for compounds with basic functional groups, adding a small amount of a basic additive to the mobile phase is often necessary to improve peak shape and resolution.[4] The lactam nitrogen in your compound has some basic character.

-

For Normal Phase: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol portion of your mobile phase.

-

For Polar Organic Mode: Add 0.1% DEA or another suitable amine.

Causality: Basic additives compete with the analyte for active sites (e.g., residual silanols) on the stationary phase. This prevents secondary interactions that can lead to peak tailing and poor resolution.[4]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method optimization.

Problem 1: No separation or very poor resolution (Rs < 1.0)

If your initial screening yields no separation, a systematic troubleshooting approach is needed.

Caption: Troubleshooting decision tree for poor resolution.

-

Cause & Solution 1: Incorrect Mobile Phase Composition.

-

Explanation: Chiral recognition is highly sensitive to the mobile phase composition. The type and concentration of the alcohol modifier directly impact retention and selectivity.

-

Action:

-

Switch Alcohol: If you are using IPA, switch to EtOH, or vice-versa. Ethanol is more polar and can offer different hydrogen bonding interactions.

-

Vary Concentration: Systematically vary the alcohol percentage. In normal phase, decreasing the alcohol content (e.g., from 20% to 10% or 5%) increases retention time and often improves resolution by allowing more interaction with the CSP.

-

-

-

Cause & Solution 2: High Column Temperature.

-

Explanation: Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better separation.

-

Action: Reduce the column temperature. Start at ambient (~25°C) and try reducing it in increments to 15°C or 10°C. Monitor pressure to ensure it remains within the system limits.

-

-

Cause & Solution 3: Flow Rate is Too High.

-

Explanation: A lower flow rate increases the residence time of the analyte on the column, allowing for more equilibrium interactions and potentially improving peak efficiency and resolution.

-

Action: Reduce the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

-

Problem 2: Good separation, but peaks are tailing (Tailing Factor > 1.5)

-

Cause & Solution 1: Secondary Ionic Interactions.

-

Explanation: As mentioned in the FAQ, the lactam nitrogen can interact with acidic sites on the silica support, causing peak tailing.

-

Action: If you have not already, add a basic modifier. If 0.1% DEA is not sufficient, try increasing it to 0.2%. Alternatively, a stronger or more sterically accessible amine like Butylamine can sometimes be more effective.[4]

-

-

Cause & Solution 2: Sample Overload.

-

Explanation: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.

-

Action: Dilute your sample 10-fold and re-inject. If peak shape improves, you were overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.

-

Problem 3: Inconsistent or drifting retention times

-

Cause & Solution 1: Insufficient Column Equilibration.

-

Explanation: Chiral stationary phases, especially when mobile phase additives are used, can take a long time to fully equilibrate. Changes in the mobile phase composition on the column surface will cause retention times to drift.

-

Action: Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before starting your analysis. When additives are used, this may need to be extended.

-

-

Cause & Solution 2: "Memory Effects" from Additives.

-

Explanation: Additives can strongly bind to the stationary phase. If a column was previously used with an acidic additive and is now being used with a basic one (or vice-versa), it can take a very long time for the old additive to be completely washed away, causing unpredictable chromatography.[5][6]

-

Action: It is best practice to dedicate a specific column to a specific method or type of additive (acidic vs. basic).[6] If you must switch, a thorough washing procedure with a strong, compatible solvent (like 100% Ethanol for polysaccharide columns) is required.[7] Always check the column manufacturer's guidelines for recommended washing and regeneration procedures.

-

-

Cause & Solution 3: Mobile Phase Instability.

-

Explanation: Volatile components in the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.[8]

-

Action: Keep mobile phase reservoirs tightly covered and prepare fresh mobile phase daily.

-

Section 4: Final Method Optimization & System Suitability

Once you have achieved a promising separation (Rs > 1.2), the final step is to fine-tune the method for robustness and efficiency.

Objective: Achieve a resolution (Rs) of ≥ 1.5 with a tailing factor (Tf) ≤ 1.2 in the shortest possible run time.

| Parameter | Effect on Separation | Optimization Strategy |

| Alcohol % | Primary driver of retention & selectivity. Lower % increases retention and often resolution. | Fine-tune in small increments (e.g., ±1-2%) to achieve the target resolution. |

| Temperature | Lower temperature generally increases resolution but also increases viscosity and backpressure. | Find the highest temperature that maintains Rs ≥ 1.5 to minimize run time and pressure. |

| Flow Rate | Higher flow rate decreases run time but can reduce efficiency and resolution. | Once resolution is stable, increase the flow rate incrementally (e.g., 1.0 -> 1.2 -> 1.5 mL/min) to the maximum that maintains Rs ≥ 1.5. |

| Additive Conc. | Affects peak shape and sometimes selectivity. | Use the lowest concentration (typically 0.1-0.2%) that provides a symmetrical peak shape (Tf ≈ 1.0). |

System Suitability Testing (SST)

Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing acceptably.

Protocol: System Suitability Test

-

Prepare a standard solution of the racemic analyte at the target concentration.

-

Perform 5-6 replicate injections of the standard.

-

Calculate the following parameters:

-

Resolution (Rs): Must be ≥ 1.5

-

Tailing Factor (Tf): Must be ≤ 1.2 for both peaks

-

Relative Standard Deviation (%RSD) of Retention Time: Must be ≤ 1.0%

-

%RSD of Peak Area: Must be ≤ 2.0%

-

-

If all criteria are met, the system is ready for sample analysis.

References

-

Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available from: [Link]

-

PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]

-

LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

PMC. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available from: [Link]

-

ResearchGate. (2013). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]

-

Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

-

ResearchGate. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

-

Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]

-

ResearchGate. (2014). How can I improve my chiral column resolution?. Available from: [Link]

-

PMC. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Available from: [Link]

-

MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Available from: [Link]

-

Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

-

Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

-

LCGC International. (2014). Troubleshooting Real HPLC Problems. Available from: [Link]

-

PubChem. 5,5-Dimethylpyrrolidin-2-one. Available from: [Link]

Sources

- 1. bujnochem.com [bujnochem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chiraltech.com [chiraltech.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]

Stability issues of 5,5-Dimethyl-4-phenylpyrrolidin-2-one under different conditions

Introduction: Welcome to the technical support center for 5,5-Dimethyl-4-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this molecule. Understanding the conditions under which a compound remains stable or degrades is critical for experimental design, formulation development, and ensuring the integrity of research data. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during your work. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and analysis of related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical feature of this compound that dictates its stability?